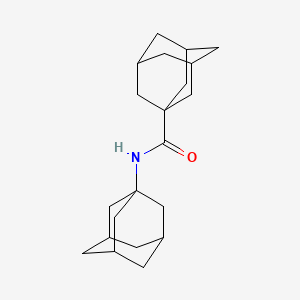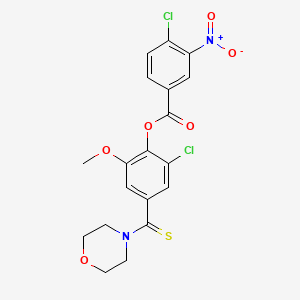
N-(1-adamantyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)adamantane-1-carboxamide is a compound derived from adamantane, a highly symmetrical polycyclic hydrocarbon. Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology. The rigid cage structure of adamantane imparts stability and resistance to metabolic degradation, making its derivatives useful in drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the acylation of adamantane using carboxylic acid derivatives in the presence of catalysts. For example, 1-adamantylacetic acid can be autoacylated in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst . Another approach involves the use of radical functionalization methods to introduce the carboxamide group onto the adamantane scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The adamantane scaffold can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidation reactions , reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(1-adamantyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials. Its unique structure makes it valuable in the study of molecular interactions and reactivity.
Medicine: The stability and resistance to metabolic degradation of adamantane derivatives make them promising candidates for drug development.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid cage structure of adamantane allows it to fit into enzyme active sites, disrupting their function. This can lead to various therapeutic effects, such as antiviral and anticancer activities . The compound’s hydrophobic nature also enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-(1-adamantyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A.
1-adamantylacetic acid: Used as an intermediate in the synthesis of other adamantane derivatives.
1,3-dehydroadamantane: A compound of interest in organic synthesis due to its high reactivity.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties. Its stability, resistance to metabolic degradation, and ability to interact with various molecular targets make it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H31NO |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-(1-adamantyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H31NO/c23-19(20-7-13-1-14(8-20)3-15(2-13)9-20)22-21-10-16-4-17(11-21)6-18(5-16)12-21/h13-18H,1-12H2,(H,22,23) |
InChI Key |
QQKCCOMZCCBHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12493934.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12493941.png)

![5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12493949.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12493952.png)
![N-(2-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493960.png)
![2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12493963.png)

![2-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12493980.png)
![N-{[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493987.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493988.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12493992.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493994.png)
![5-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493996.png)
